

4-(Dimethylamino)phenacyl bromide-13C2,d6 chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Dimethylamino)phenacyl bromide-13C2,d6

Cat. No.: B15554286

[Get Quote](#)

An In-Depth Technical Guide to **4-(Dimethylamino)phenacyl bromide-13C2,d6**: Properties and Applications in Quantitative Metabolomics

Executive Summary

The quantitative analysis of small, polar metabolites is a significant challenge in life sciences research, often hampered by poor retention in reversed-phase liquid chromatography (RPLC) and low ionization efficiency in mass spectrometry (MS). Chemical derivatization provides a robust solution, and 4-(dimethylamino)phenacyl bromide (DmPABr) has emerged as a powerful reagent for this purpose. This guide focuses on the isotopically labeled analogue, **4-(Dimethylamino)phenacyl bromide-13C2,d6** (DmPABr-13C2,d6), a critical tool for achieving the highest levels of accuracy and precision in quantitative metabolomics. We will explore its chemical properties, the mechanism of its application in Isotope-Coded Derivatization (ICD), a detailed experimental workflow, and the causality behind its successful implementation for researchers, scientists, and drug development professionals.

The Challenge of Polar Metabolite Analysis and the Derivatization Solution

Metabolomics, the comprehensive study of small molecules in a biological system, often requires the analysis of central carbon and energy-related metabolites.^[1] This includes a wide array of compounds such as amino acids, organic acids from the TCA cycle, and fatty acids.^[1]

[2] These molecules are typically polar and exist as anions at physiological pH, leading to several analytical challenges:

- Poor Chromatographic Retention: Highly polar molecules exhibit minimal interaction with nonpolar stationary phases used in RPLC, resulting in poor separation and elution near the solvent front.
- Low Sensitivity: Many of these compounds, particularly carboxylic acids, ionize inefficiently in the commonly used positive electrospray ionization (ESI) mode of mass spectrometry.
- Matrix Effects: Complex biological samples (e.g., plasma, cell extracts) contain numerous interfering compounds that can suppress or enhance the ionization of target analytes, leading to inaccurate quantification.

Chemical derivatization addresses these issues by chemically modifying the analytes to alter their physicochemical properties.[3] An ideal derivatization reagent, such as DmPABr, improves analysis by increasing the hydrophobicity of polar metabolites for better RPLC retention and introducing a readily ionizable moiety to dramatically boost MS signal intensity.[2][3]

The Gold Standard: Isotope-Coded Derivatization with DmPABr-13C2,d6

While derivatization enhances detection, achieving accurate quantification requires a robust internal standard. This is the primary role of **4-(Dimethylamino)phenacyl bromide-13C2,d6**.[4] It is a stable isotope-labeled (SIL) internal standard used in a strategy known as Isotope-Coded Derivatization (ICD).[1][5]

The Principle of ICD: The core principle is to use two versions of the derivatization reagent: an unlabeled ("light") version (DmPABr) and a labeled ("heavy") version (DmPABr-13C2,d6).

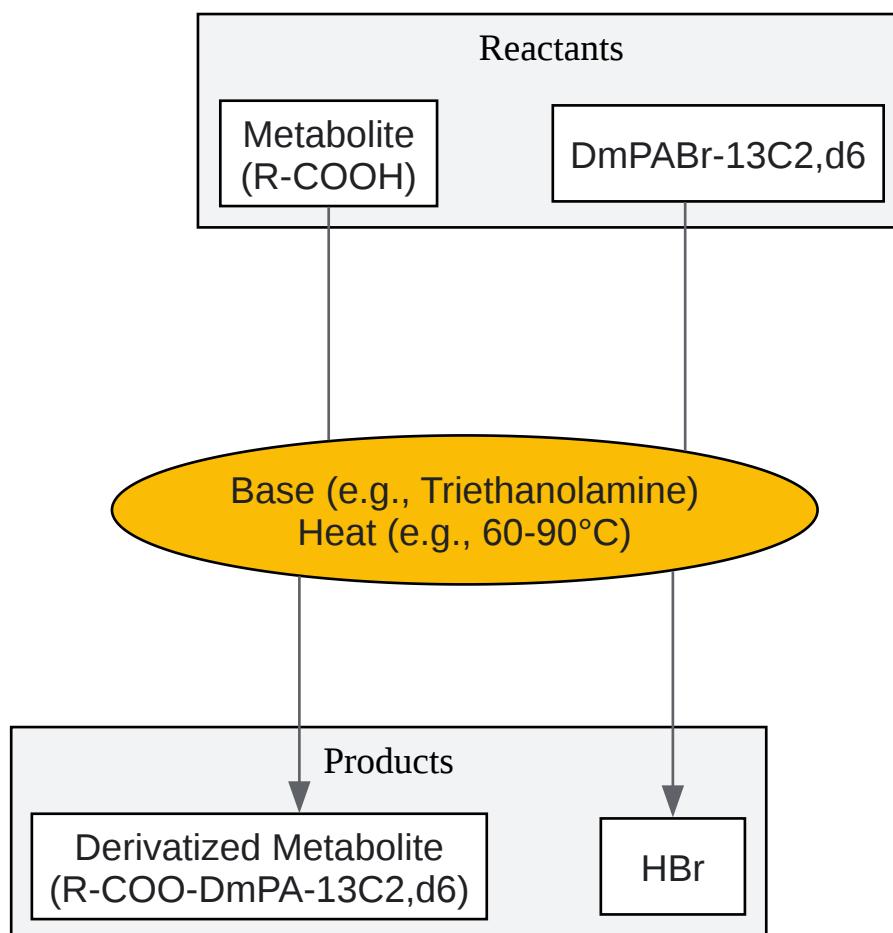
- The biological sample containing the analytes of interest is derivatized with the "light" reagent.
- A known amount of an authentic standard of the same analyte is derivatized with the "heavy" reagent.
- The "heavy"-labeled standard is then spiked into the "light"-labeled sample.

Because the light and heavy versions are chemically identical, they co-elute during chromatography and experience the exact same ionization and matrix effects in the mass spectrometer. However, they are distinguishable by their mass difference. By calculating the ratio of the "light" analyte peak area to the "heavy" internal standard peak area, all sources of analytical variability (e.g., sample loss, derivatization inefficiency, injection volume variance, ion suppression) are effectively cancelled out. This allows for exceptionally precise and accurate quantification.^[4]

Core Physicochemical Properties

A clear understanding of the properties of both the labeled and unlabeled reagents is essential for their proper handling, storage, and application.

Property	4- (Dimethylamino)phenacyl bromide-13C2,d6	4- (Dimethylamino)phenacyl bromide (Unlabeled)
Synonyms	DmPABr-13C2,d6	DmPABr, 2-Bromo-4'- (dimethylamino)acetophenone
CAS Number	Not available	37904-72-6 ^[6]
Appearance	Light yellow to yellow solid ^[7]	Solid
Molecular Formula	C ₈ ¹³ C ₂ H ₆ BrNO ^[7]	C ₁₀ H ₁₂ BrNO
Molecular Weight	250.13 g/mol ^{[7][8]}	242.12 g/mol
Melting Point	Not specified	89-92 °C
Purity (Typical)	≥98% (HPLC) ^[7]	≥95-97%
Isotopic Enrichment	≥99.99% ^[7]	Not applicable
Solubility	Soluble in DMSO (125 mg/mL) ^[8]	Soluble in organic solvents
Storage (Powder)	-20°C (long-term, 3 years); 4°C (short-term, 2 years) ^{[7][8]}	2-8°C
Storage (in Solvent)	-80°C (6 months); -20°C (1 month) ^{[7][8]}	Dependent on solvent and concentration


Mechanism of Derivatization

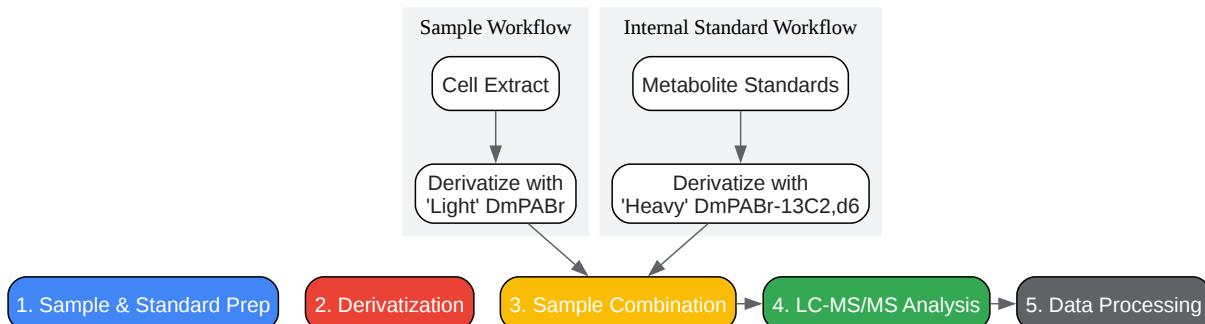
The derivatization reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.^{[9][10]} The carbon atom attached to the bromine in DmPABr is electrophilic and is attacked by a nucleophile, displacing the bromide ion.

Reaction Specificity: DmPABr is a versatile reagent capable of labeling several key functional groups found in the human metabolome:^{[2][5]}

- Carboxylic Acids: React to form phenacyl esters.
- Thiols: React to form stable thioethers.
- Amines (Primary & Secondary): React to form alkylated amines.

The reaction with carboxylic acids is particularly noteworthy. It requires a basic catalyst, such as triethanolamine, to deprotonate the carboxylic acid, forming a more potent carboxylate nucleophile that readily attacks the reagent.^{[2][9]}

[Click to download full resolution via product page](#)


Caption: General SN2 reaction of a carboxylic acid with DmPABr-13C2,d6.

Experimental Protocol: Quantitative Analysis using ICD

This protocol outlines a self-validating system for the quantification of central carbon metabolites in a cell extract using DmPABr and its labeled internal standard.

Objective: To accurately quantify amino acids and TCA cycle intermediates in a HepG2 cell extract.

Workflow Overview

[Click to download full resolution via product page](#)

Caption: Isotope-Coded Derivatization workflow for quantitative metabolomics.

Step-by-Step Methodology

- Preparation of Reagents:
 - Causality: Freshly prepared reagents ensure maximum reactivity and prevent degradation. Acetonitrile (ACN) is a common solvent as it is compatible with the reaction and subsequent RPLC analysis.
 - Protocol:
 - Prepare a 10 mg/mL stock solution of "light" DmPABr in ACN.
 - Prepare a 1 mg/mL stock solution of "heavy" DmPABr-13C2,d6 in ACN.
 - Prepare a 1.5 M solution of triethanolamine (base catalyst) in water.
- Preparation of "Heavy" Internal Standard (IS) Mix:
 - Causality: Creating a stock mix of all expected analytes derivatized with the heavy reagent provides a single internal standard solution that can be spiked into all samples, ensuring

consistency.

- Protocol:
 - Create a mixture of authentic metabolite standards (e.g., amino acids, organic acids) at a known concentration (e.g., 10 μ M each) in a suitable buffer.
 - To 50 μ L of this standard mix, add 10 μ L of the "heavy" DmPABr-13C2,d6 stock and 5 μ L of the triethanolamine solution.
 - Vortex and incubate at 60°C for 60 minutes. This is now the "Heavy IS Mix".
- Sample Extraction and "Light" Derivatization:
 - Causality: Efficient extraction is critical to accurately reflect the intracellular metabolome. Protein precipitation with a cold solvent like methanol is standard practice.
 - Protocol:
 - Extract metabolites from a known number of cells (e.g., 1x10⁶ HepG2 cells) using 200 μ L of 80% cold methanol.
 - Centrifuge to pellet protein and debris. Transfer the supernatant (the metabolite extract) to a new tube and dry under nitrogen.
 - Reconstitute the dried extract in 50 μ L of buffer.
 - To the reconstituted extract, add 10 μ L of the "light" DmPABr stock and 5 μ L of the triethanolamine solution.
 - Vortex and incubate at 60°C for 60 minutes.
- Sample Combination and Analysis:
 - Causality: Combining the samples after derivatization is the core of the ICD method. This ensures that both light and heavy forms undergo identical conditions during injection and MS analysis.

- Protocol:
 - To the "light"-derivatized sample from step 3, add 10 μ L of the "Heavy IS Mix" from step 2.
 - Vortex thoroughly.
 - Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.
 - Analyze using an RPLC column coupled to a tandem mass spectrometer operating in positive ESI mode. Monitor the specific mass transitions for the light and heavy versions of each target metabolite.
- Data Processing:
 - Causality: The ratio of peak areas directly correlates to the concentration of the analyte, as the response of the known-concentration internal standard provides the reference point.
 - Protocol:
 - Integrate the peak areas for each light analyte and its corresponding heavy internal standard.
 - Calculate the Peak Area Ratio (PAR) = AreaLight / AreaHeavy.
 - Quantify the analyte concentration in the original sample by comparing the sample's PAR to a calibration curve constructed using the same method.

Safety and Handling

4-(Dimethylamino)phenacyl bromide and its analogues are potent alkylating agents and should be handled with care.

- Hazards: The compound is classified as a hazardous substance that can cause severe skin burns, serious eye damage, and respiratory irritation.[\[6\]](#) It is harmful if swallowed or inhaled.
- Handling:

- Always handle this compound inside a certified chemical fume hood.[6]
- Wear appropriate personal protective equipment (PPE), including nitrile gloves, chemical splash goggles, and a lab coat.[6][11]
- Avoid generating dust. Use dry clean-up procedures for spills.[11]
- Storage:
 - Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[6][11]
 - Keep containers tightly sealed.[11]

Conclusion

4-(Dimethylamino)phenacyl bromide-13C2,d6 is not merely a chemical reagent; it is an enabling tool for high-fidelity quantitative science. When used in conjunction with its unlabeled counterpart in an Isotope-Coded Derivatization workflow, it provides a self-validating system that overcomes the most significant hurdles in metabolomic analysis. By enhancing chromatographic separation, boosting mass spectrometric sensitivity, and, most critically, providing a near-perfect internal standard, DmPABr-13C2,d6 allows researchers to quantify a broad swath of the metabolome with unparalleled accuracy and confidence.[1][2][5] This capability is indispensable for advancing our understanding of metabolism in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. LC-MS/MS analysis of the central energy and carbon metabolites in biological samples following derivatization by dimethylaminophenacyl bromide - PubMed
[pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. synquestlabs.com [synquestlabs.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. scite.ai [scite.ai]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [4-(Dimethylamino)phenacyl bromide-13C2,d6 chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15554286#4-dimethylamino-phenacyl-bromide-13c2-d6-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com